3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c17-12-10-18-11-19-16(12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCDTIQSUSQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the furan and piperazine rings. The fluoropyrimidine group is then introduced through nucleophilic substitution reactions.
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Step 1: Synthesis of Pyridazine Core
- Reactants: Hydrazine hydrate and a suitable diketone.
- Conditions: Reflux in ethanol.
- Product: Pyridazine derivative.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The fluoropyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key differences from analogs :
- The 5-fluoropyrimidin-4-yl group distinguishes it from derivatives with phenyl (e.g., ’s 2-fluorophenyl) or pyridinyl (e.g., MW069a in ) substituents . Fluorination may enhance metabolic stability and target binding compared to non-fluorinated analogs.
Physicochemical and Pharmacokinetic Properties
A comparison of molecular features is summarized below:
*Calculated using molecular formulas from evidence.
Research Findings and Challenges
- Synthetic yield optimization : reports a 99% yield for a key hydrazide intermediate, suggesting that similar high-yield steps may apply to the target compound’s synthesis . However, introducing fluorine and furan groups may require stringent temperature control, as seen in ’s Suzuki reactions (110°C) .
- Purity considerations: notes 95% purity for a structurally complex pyrimidine derivative, indicating that the target compound’s purification may face similar challenges due to polar functional groups .
- Unresolved questions : The impact of the furan-2-yl group on metabolic stability (e.g., susceptibility to oxidation) versus phenyl or thiophene groups remains unclear. Comparative in vitro studies are needed.
Biological Activity
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound of significant interest in medicinal chemistry. Its unique structure, which incorporates a pyridazine ring along with fluorinated and piperazine moieties, suggests potential biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a 5-fluoropyrimidine group, a piperazine moiety, and a furan ring, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The fluoropyrimidine component is known for its ability to interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The piperazine ring enhances binding affinity to target molecules, which can lead to desired pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazine derivatives have been shown to induce apoptosis in cancer cell lines. A study demonstrated that related pyridazine compounds displayed cytotoxic effects on L929 fibroblast cells with varying IC50 values, suggesting that modifications to the structure can significantly impact efficacy .
Antimicrobial Activity
Fluorinated compounds are often associated with enhanced antimicrobial properties. The incorporation of the fluoropyrimidine moiety into the structure may improve bioavailability and efficacy against bacterial strains. Studies on similar fluorinated derivatives have shown promising results against various pathogens, indicating that this compound could also possess antimicrobial activity.
Case Study 1: Efficacy Against Trypanosoma brucei
A related study explored the impact of fluorination on drug efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The introduction of fluorine atoms was found to enhance both bioavailability and potency in certain compounds. This suggests that similar modifications in this compound could lead to improved therapeutic outcomes against protozoan infections .
Case Study 2: Cytotoxicity Profiles
In another investigation focusing on cytotoxicity, derivatives of pyridazines were tested against various cancer cell lines. The results indicated that specific structural modifications led to increased cell death at higher concentrations while maintaining lower toxicity at therapeutic doses. Such findings highlight the importance of structural optimization in enhancing the anticancer potential of compounds like this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 27.05 | Anticancer |
| Compound B | Structure B | 120.6 | Non-cytotoxic |
| This compound | Target Compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
